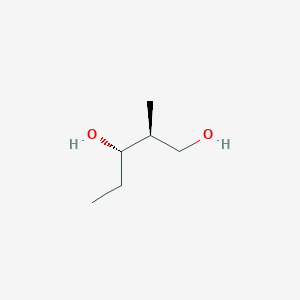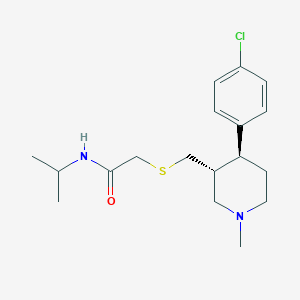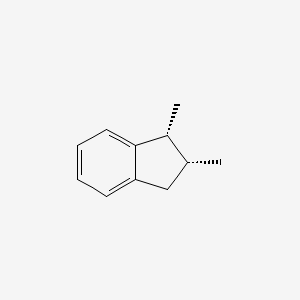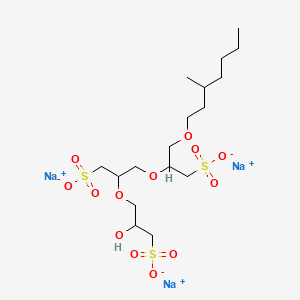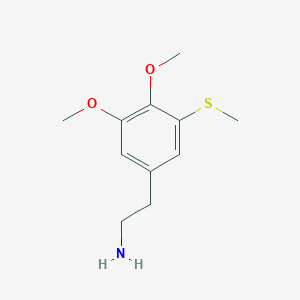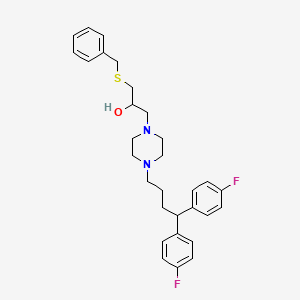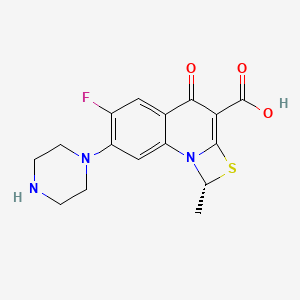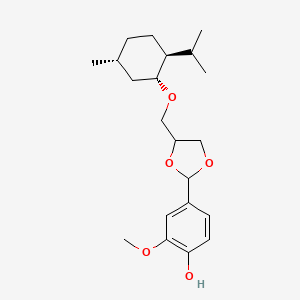
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is a compound known for its use as a flavoring agent. It is recognized by its CAS number 180964-47-0 and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current levels of intake when used as a flavoring agent . This compound combines the aromatic properties of vanillin with the cooling effect of menthol, making it a unique addition to various flavoring applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal typically involves the reaction of vanillin with L-menthol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the vanillin and the menthol moieties. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetal group back to the original alcohols.
Substitution: The aromatic ring of vanillin can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed under controlled conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields the original alcohols.
Substitution: Results in substituted vanillin derivatives.
Aplicaciones Científicas De Investigación
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of acetal formation and stability.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its soothing effects and potential use in topical formulations.
Industry: Widely used in the flavor and fragrance industry due to its unique combination of aromatic and cooling properties
Mecanismo De Acción
The mechanism of action of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal involves its interaction with sensory receptors. The vanillin component binds to olfactory receptors, providing a pleasant aroma, while the menthol component activates cold-sensitive receptors, creating a cooling sensation. These combined effects make it a valuable compound in flavor and fragrance applications.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin: Known for its vanilla aroma, but lacks the cooling effect of menthol.
Menthol: Provides a cooling sensation but does not have the aromatic properties of vanillin.
Ethyl Vanillin: A stronger vanilla flavor compared to vanillin but without the cooling effect.
Uniqueness
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is unique in that it combines the aromatic properties of vanillin with the cooling effect of menthol, making it a versatile compound in various applications .
Propiedades
Número CAS |
207844-03-9 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-methoxy-4-[4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C21H32O5/c1-13(2)17-7-5-14(3)9-19(17)24-11-16-12-25-21(26-16)15-6-8-18(22)20(10-15)23-4/h6,8,10,13-14,16-17,19,21-22H,5,7,9,11-12H2,1-4H3/t14-,16?,17+,19-,21?/m1/s1 |
Clave InChI |
ZOGKSXQLOOQXFG-LTKHDUQWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
Descripción física |
Colourless powder; Minty aroma with vanilla undertones |
Solubilidad |
Slightly soluble in water; soluble in fats, non-polar solvents and acetone Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


